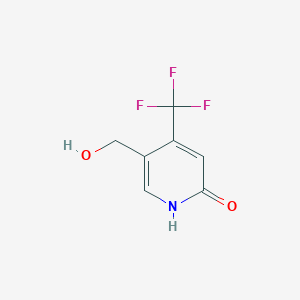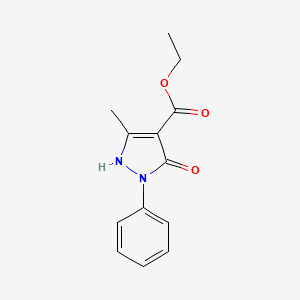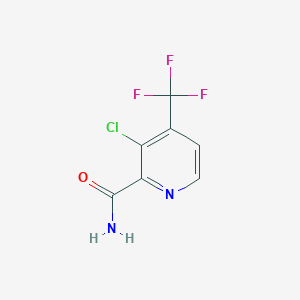![molecular formula C24H20ClN5O2 B12510586 2-[6-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide](/img/structure/B12510586.png)
2-[6-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-4H-[1,2]oxazolo5,4-dbenzazepin-4-yl]acetamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a methylpyrazol group, and an oxazolo-benzazepin core
Preparation Methods
The synthesis of 2-[6-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-4H-[1,2]oxazolo5,4-dbenzazepin-4-yl]acetamide involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. Common synthetic routes include:
Formation of the oxazolo-benzazepin core: This can be achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of the chlorophenyl group: Typically done via electrophilic aromatic substitution.
Attachment of the methylpyrazol group: This step often involves nucleophilic substitution reactions.
Final acetamide formation: Achieved through amidation reactions using acetic anhydride or similar reagents.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency.
Chemical Reactions Analysis
2-[6-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-4H-[1,2]oxazolo5,4-dbenzazepin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups involved.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[6-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-4H-[1,2]oxazolo5,4-dbenzazepin-4-yl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Materials Science: Investigated for its properties as a building block in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-[6-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-4H-[1,2]oxazolo5,4-dbenzazepin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar compounds to 2-[6-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-4H-[1,2]oxazolo5,4-dbenzazepin-4-yl]acetamide include:
Benzazepines: Compounds with a similar core structure but different functional groups.
Pyrazoles: Compounds containing the pyrazole ring, which may have different substituents.
Chlorophenyl derivatives: Compounds with the chlorophenyl group but different core structures.
The uniqueness of 2-[6-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-4H-[1,2]oxazolo5,4-d
Properties
Molecular Formula |
C24H20ClN5O2 |
|---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
2-[6-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide |
InChI |
InChI=1S/C24H20ClN5O2/c1-13-22-18-8-5-15(16-11-27-30(2)12-16)9-19(18)23(14-3-6-17(25)7-4-14)28-20(10-21(26)31)24(22)32-29-13/h3-9,11-12,20H,10H2,1-2H3,(H2,26,31) |
InChI Key |
QFLGNZXBWIQDLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C3=C(C=C(C=C3)C4=CN(N=C4)C)C(=NC2CC(=O)N)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B12510503.png)

![2-(Hydroxymethyl)-6-[2-methoxy-4-(2-nitroethenyl)phenoxy]oxane-3,4,5-triol](/img/structure/B12510518.png)




![2-chloro-1-(5-{[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl}-1H-pyrrol-3-yl)ethanone](/img/structure/B12510557.png)

![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-4-methoxy-6-methylpyridine](/img/structure/B12510588.png)
![N-{3-[5-(1-hydroxyethyl)-1,3,4-oxadiazol-2-yl]cyclobutyl}-3-phenyl-1,2-oxazole-5-carboxamide](/img/structure/B12510590.png)


![2-Amino-3-({[2-(prop-2-yn-1-yloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B12510606.png)
